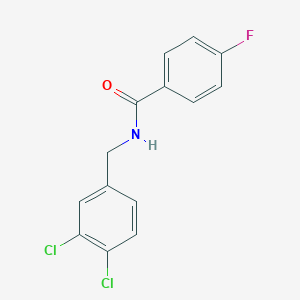

N-(3,4-dichlorobenzyl)-4-fluorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10Cl2FNO |

|---|---|

Molecular Weight |

298.1 g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-4-fluorobenzamide |

InChI |

InChI=1S/C14H10Cl2FNO/c15-12-6-1-9(7-13(12)16)8-18-14(19)10-2-4-11(17)5-3-10/h1-7H,8H2,(H,18,19) |

InChI Key |

PORXBVWPIIZCES-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dichlorobenzyl 4 Fluorobenzamide

Strategies for Amide Bond Formation in N-Benzyl Benzamide (B126) Synthesis

Classical Condensation Reactions for Benzamide Derivatives

The most traditional and widely practiced method for synthesizing benzamide derivatives involves the acylation of an amine with an activated carboxylic acid derivative. This approach is noted for its reliability and high yields. The primary route for synthesizing N-(3,4-dichlorobenzyl)-4-fluorobenzamide is the reaction between 3,4-dichlorobenzylamine (B86363) and 4-fluorobenzoyl chloride. slideshare.netchemicalbook.comfishersci.it

This reaction, a variant of the Schotten-Baumann reaction, proceeds by the nucleophilic attack of the primary amine onto the highly electrophilic carbonyl carbon of the acyl chloride. fishersci.itmdpi.com The reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or an aqueous sodium hydroxide (B78521) solution, to neutralize the hydrochloric acid byproduct, driving the reaction to completion. mdpi.com Alternative methods for activating the carboxylic acid include converting it to an anhydride (B1165640) or using activating agents like phosphorus oxychloride or thionyl chloride to generate the acyl chloride in situ. fishersci.itgoogle.com

Key Features of Classical Condensation:

Reactants: An amine (e.g., 3,4-dichlorobenzylamine) and an activated carboxylic acid (e.g., 4-fluorobenzoyl chloride).

Conditions: Typically performed in a suitable solvent at room temperature or with gentle heating. Requires a base to scavenge the acid byproduct.

Advantages: High yields, straightforward procedure, and use of readily available starting materials.

Modern Catalytic Approaches for Benzamide Synthesis

In recent years, green chemistry principles have spurred the development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents and reduce waste. fishersci.it These modern approaches offer milder reaction conditions and broader functional group tolerance. While not always specific to the title compound, these methods are generally applicable to the synthesis of N-substituted benzamides.

Catalytic systems often employ transition metals like palladium, copper, nickel, or ruthenium to facilitate the coupling. fishersci.itresearchgate.netorganic-chemistry.orgnih.gov Notable catalytic strategies include:

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amidation allows for the coupling of aryl halides or pseudohalides (like mesylates) with primary amides, providing a versatile route to N-aryl or N-alkyl amides. organic-chemistry.org

Copper-Catalyzed Amidations: The Goldberg reaction, a copper-catalyzed coupling of aryl halides with amides, is a classic example. organic-chemistry.org More recent developments include the copper-catalyzed coupling of arylboronic acids with nitriles or amides. organic-chemistry.org

Ruthenium-Catalyzed Dehydrogenative Coupling: These reactions form an amide bond directly from an alcohol and an amine, with the only byproduct being hydrogen gas, representing a highly atom-economical process. fishersci.it

Nickel-Catalyzed Transamidation: Well-defined nickel(II)-NHC (N-Heterocyclic Carbene) complexes can catalyze the transamidation of existing amides with amines, which is useful for transforming one amide into another. nih.gov

These catalytic methods, while sometimes requiring more complex catalyst systems, offer significant advantages in terms of sustainability and reaction efficiency.

| Catalytic Method | Metal Catalyst | Reactants | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amidation | Palladium | Aryl Halide/Mesylate + Amine | Broad substrate scope, high functional group tolerance. organic-chemistry.org |

| Goldberg Amidation | Copper | Aryl Halide + Amide | Classic, reliable method for C-N bond formation. organic-chemistry.org |

| Dehydrogenative Coupling | Ruthenium | Alcohol + Amine | High atom economy (H₂ is the only byproduct). fishersci.it |

| Transamidation | Nickel | Amide + Amine | Allows for interconversion of amides under catalytic conditions. nih.gov |

| Catalytic Amidation of Nitriles | Ruthenium, Copper | Nitrile + Amine + Water | Direct route to N-substituted amides from nitriles. researchgate.net |

Functional Group Interconversions and Derivatization Strategies for this compound Analogues

The structural framework of this compound allows for a variety of chemical modifications to produce a library of analogues. These transformations can target the amide linkage itself or the peripheral aromatic rings.

Modifications of the Amide Bond:

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to revert to the parent carboxylic acid (4-fluorobenzoic acid) and amine (3,4-dichlorobenzylamine).

Reduction: Treatment with potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl to a methylene (B1212753) group, yielding the corresponding secondary amine, N-(4-fluorobenzyl)-3,4-dichlorobenzylamine.

Modifications of the Aromatic Rings: The two aromatic rings present sites for further functionalization, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the existing substituents.

The 4-fluorophenyl ring is activated towards electrophilic substitution by the fluorine atom (an ortho-, para-director), although the deactivating inductive effect is also present.

The 3,4-dichlorobenzyl ring is deactivated by the two chlorine atoms, which will direct incoming electrophiles to the positions ortho and para to themselves, primarily C-6 and C-2.

Derivatization Strategies: A common strategy for creating analogues is to vary the starting materials used in the initial synthesis. nih.gov This allows for systematic exploration of structure-activity relationships.

| Modification Site | Reaction Type | Potential Reagents | Resulting Analogue Type |

|---|---|---|---|

| Amide N-H | Alkylation | Alkyl Halide, Base | N-alkylated tertiary amide |

| Aromatic Rings | Electrophilic Halogenation | Br₂, FeBr₃ | Poly-halogenated analogue |

| Aromatic Rings | Nitration | HNO₃, H₂SO₄ | Nitro-substituted analogue |

| Dichloro-substituted Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst | Bi-aryl analogue |

| Fluoro-substituted Ring | Nucleophilic Aromatic Substitution | Alkoxide, Phenoxide | Ether-linked analogue |

Stereoselective Synthetic Routes to this compound Precursors and Analogues

While this compound is an achiral molecule, the synthesis of chiral analogues and precursors is a significant area of synthetic chemistry. Chirality can be introduced either in the benzylamine (B48309) or benzoic acid fragments, or by creating conditions that lead to axial chirality in the final molecule.

Synthesis of Chiral Precursors: The most direct way to create a chiral analogue is to start with an enantiomerically pure precursor, such as a chiral benzylamine. Several modern catalytic methods enable the asymmetric synthesis of such compounds:

Asymmetric Hydrofunctionalization: Nickel-hydride catalyzed reductive hydroarylation of N-acyl enamines can produce a wide array of enantioenriched benzylamines. semanticscholar.org

Aza-Friedel-Crafts Reaction: Copper-catalyzed enantioselective addition of phenols to imines provides access to chiral secondary benzylamines with high enantioselectivity. nih.gov

Chiral Auxiliaries: A classical approach involves using a chiral auxiliary, such as a chiral α-methylbenzylamine, to direct the stereochemical outcome of a reaction. google.comox.ac.uk The auxiliary can be removed in a later step. An asymmetric synthesis of N-benzyl-D-aspartic acid, for example, was achieved by the addition of benzylamine to a maleamic acid derivative bearing a chiral α-methylbenzyl group. rsc.org

Synthesis of Chiral Analogues:

Atropisomers: If bulky substituents are introduced at the ortho positions of either aromatic ring, rotation around the Ar–CO or Ar–N bond can be restricted, leading to stable, separable atropisomers. Peptide-catalyzed atroposelective bromination is one method to achieve this. nih.gov

Chiral Derivatization for Analysis: For analytical purposes, achiral amines or carboxylic acids can be reacted with chiral derivatizing agents (CDAs) to form diastereomers. nih.govmdpi.com These diastereomers can be separated by standard chromatographic techniques like HPLC, allowing for the quantification of enantiomers in a racemic mixture. mdpi.comnih.gov

Advanced Analytical Techniques for Structural Elucidation in Synthetic Research

The unambiguous confirmation of the structure of this compound and its analogues relies on a suite of advanced spectroscopic and analytical methods. Each technique provides complementary information essential for complete characterization.

Structure Activity Relationship Sar Studies and Rational Design of N 3,4 Dichlorobenzyl 4 Fluorobenzamide Analogues

Fundamental Principles of SAR Analysis Applied to Benzamide (B126) Scaffolds

The benzamide group is a common feature in many pharmaceuticals and serves as a versatile scaffold in drug design. mdpi.compharmaguideline.com SAR analysis of benzamide-based compounds involves a systematic investigation of how different structural modifications influence their interaction with biological targets. numberanalytics.comoncodesign-services.com

Key principles of SAR applied to benzamide scaffolds include:

Core Scaffold Modification : The central benzamide structure consists of a benzene (B151609) ring attached to an amide functional group. pharmaguideline.com The arrangement of atoms and functional groups within this core dictates how the molecule interacts with biological systems like proteins and enzymes. oncodesign-services.com

Functional Group Importance : The amide bond itself is crucial, often participating in hydrogen bonding with the target protein. nih.gov The relative position of substituents on both the benzoyl ring and the N-benzyl group can dramatically alter activity.

Substituent Effects : The nature of substituents (e.g., electron-donating or electron-withdrawing groups), their size, and their position significantly impact a molecule's electronic properties, shape, and lipophilicity. solubilityofthings.com For instance, in one study on benzamide derivatives as Mycobacterium tuberculosis inhibitors, replacing a morpholine (B109124) group with a smaller, lipophilic methyl group increased activity. acs.org

Stereochemistry : The three-dimensional arrangement of atoms can be critical for a molecule's fit within a biological target. numberanalytics.com

Ligand-Based and Structure-Based Design Approaches for N-(3,4-dichlorobenzyl)-4-fluorobenzamide Optimization

Optimizing a lead compound like this compound involves two primary rational design strategies: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD) : This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to interact with the target. By identifying the common structural features and properties (the pharmacophore) responsible for activity, new molecules can be designed. numberanalytics.com

Structure-Based Drug Design (SBDD) : When the 3D structure of the target protein is available (e.g., from X-ray crystallography), SBDD can be employed. This powerful method involves designing molecules that fit precisely into the target's binding site, allowing for the optimization of interactions like hydrogen bonds and hydrophobic contacts. nih.gov For example, the design of PD-L1 inhibitors was guided by the crystal structure of a complex, revealing how a biaryl core fits into a hydrophobic cleft and how other parts of the molecule form key hydrogen bonds. nih.gov

In the context of this compound, an SBDD approach would involve docking the compound into its target's active site to visualize interactions and guide modifications. An LBDD strategy would involve comparing it with other active analogues to build a pharmacophore model.

Pharmacophore modeling is a cornerstone of ligand-based drug design. It identifies the essential spatial arrangement of molecular features necessary for biological activity. For benzamide ligands, a typical pharmacophore model might include:

Hydrogen bond donors and acceptors (from the amide group). nih.gov

Aromatic rings for π-π stacking interactions. nih.gov

Hydrophobic features.

Defined distances and angles between these features.

In a study designing benzamide derivatives as PD-1/PD-L1 inhibitors, the amide linker was noted to have hydrogen bond donors and acceptors that could form unique interactions with protein residues. nih.gov By superimposing (aligning) a series of active benzamide compounds, researchers can derive a 3D pharmacophore model that guides the design of new molecules with a higher probability of being active.

QSAR represents a more advanced, mathematical approach to SAR. wikipedia.orgoncodesign-services.com It aims to build a statistical model that quantitatively correlates variations in the physicochemical properties of a set of compounds with their biological activity. wikipedia.org These properties, or "descriptors," can include parameters like:

Lipophilicity (e.g., logP)

Electronic properties (e.g., Hammett constants)

Steric parameters (e.g., molar refractivity)

For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating analogues with varied substituents, measuring their biological activity (e.g., IC₅₀), and then using statistical methods to derive an equation. This equation can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net Studies on benzamide-based histone deacetylase (HDAC) inhibitors have successfully used QSAR to propose new molecules with potent antiproliferative activity. tandfonline.com

The following table illustrates a hypothetical QSAR dataset for a series of benzamide analogues, demonstrating the relationship between chemical properties and biological activity.

| Compound | R1-Substituent | R2-Substituent | LogP | Electronic Parameter (σ) | Activity (IC₅₀, µM) |

| Analogue 1 | 4-F | 3,4-diCl | 4.5 | 0.06 | 1.2 |

| Analogue 2 | 4-H | 3,4-diCl | 4.1 | 0.00 | 5.8 |

| Analogue 3 | 4-OCH₃ | 3,4-diCl | 4.0 | -0.27 | 8.1 |

| Analogue 4 | 4-F | 3-Cl | 4.0 | 0.43 | 2.5 |

| Analogue 5 | 4-F | 4-Cl | 4.0 | 0.29 | 3.0 |

| Analogue 6 | 4-F | H | 3.2 | 0.06 | 15.0 |

This interactive table demonstrates how changing substituents on the two phenyl rings affects physicochemical properties (LogP, σ) and, consequently, the biological activity (IC₅₀). Such data is used to build a QSAR model.

Influence of Halogenation and Substituent Effects on the Biological Activity of Benzamide Analogues

Halogen atoms, such as the chlorine and fluorine present in this compound, play a multifaceted role in drug design. Their influence extends beyond simple steric effects to modulate electronic properties, lipophilicity, and metabolic stability.

Electronic Effects : Halogens are electron-withdrawing groups, which can alter the acidity of nearby protons (like the amide N-H) and influence binding interactions. The introduction of fluorine at the ortho position of a benzamide scaffold was found to make the amide NH group more acidic, potentially strengthening interactions with the biological target. acs.org

Lipophilicity : Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

Metabolic Stability : Fluorine, in particular, is often introduced to block sites of metabolic oxidation, thereby increasing the drug's half-life.

Binding Interactions : Halogen atoms can participate in specific "halogen bonds" with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket, providing an additional stabilizing interaction.

In SAR studies of benzamide analogues, the position and nature of halogen substituents are critical. For instance, a study of M1 mAChR antagonists based on a benzamide scaffold found that a 3,5-dichloro substitution resulted in reasonable activity, while other substitutions were less effective. nih.gov Similarly, research on benzamide inhibitors of Mycobacterium tuberculosis showed that electron-withdrawing groups like fluorine were less tolerated at the C-5 position of the benzamide core compared to smaller, electron-rich groups. acs.org This highlights that the positive or negative impact of halogenation is highly context-dependent.

Scaffold Hopping and Bioisosteric Replacements in the this compound Series

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to discover novel compounds with improved properties while retaining the key binding interactions of the original molecule. drughunter.com

Bioisosteres are atoms or functional groups with similar physical or chemical properties that produce broadly similar biological effects. drughunter.com Replacing a functional group with a bioisostere can improve a molecule's potency, selectivity, or pharmacokinetic profile. drughunter.com

Scaffold hopping is a more dramatic change, involving the replacement of the central core of the molecule with a structurally different scaffold that maintains the original 3D arrangement of key functional groups.

The amide bond in the benzamide scaffold is a common target for bioisosteric replacement because it can be susceptible to hydrolysis by proteases in the body. nih.gov Common bioisosteres for the amide group include:

Triazoles : The 1,4-disubstituted 1,2,3-triazole ring is an excellent mimic of the trans amide bond geometry and is metabolically stable. nih.gov

Oxadiazoles : Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide replacements, as they can mimic the planarity and dipole moment of an amide. nih.gov

Thioamides, Carbamates, and Ureas : These groups retain hydrogen bonding capabilities but have different electronic and steric properties that can be exploited. nih.govhyphadiscovery.com

A study focused on designing anthelmintics used Wact-11, a benzamide, as a reference scaffold to prepare a set of analogues where the amide group was replaced by bioisosteres like triazole, urea, and thioamide to probe the importance of the amide linkage for activity. nih.gov

The following table summarizes common bioisosteric replacements for the amide group and their general properties.

| Original Group | Bioisostere | Key Features and Rationale |

| Amide (-CONH-) | 1,2,3-Triazole | Metabolically stable; mimics trans-amide geometry; maintains H-bond acceptor capability. nih.gov |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Metabolically stable; mimics planarity and dipole moment of amide. nih.gov |

| Amide (-CONH-) | Thioamide (-CSNH-) | Longer C=S bond; weaker H-bond acceptor but stronger H-bond donor than amide. hyphadiscovery.com |

| Amide (-CONH-) | Urea (-NHCONH-) | Conserves H-bond donor/acceptor features; can increase distance between moieties. nih.gov |

| Amide (-CONH-) | Carbamate (-OCONH-) | Can improve metabolic stability and permeability by removing H-bond donors. hyphadiscovery.com |

This interactive table outlines common bioisosteres for the amide functional group, a key strategy for optimizing molecules like this compound.

By applying these principles of rational design, researchers can systematically explore the chemical space around this compound to develop analogues with superior therapeutic profiles.

Elucidation of Molecular Mechanisms and Target Identification for N 3,4 Dichlorobenzyl 4 Fluorobenzamide

Methodologies for Identifying Molecular Targets of Benzamide (B126) Derivatives

The identification of specific molecular targets is a critical step in understanding the mechanism of action for any bioactive compound, including benzamide derivatives. This process, often called target deconvolution, employs a range of advanced biochemical and proteomic techniques to pinpoint the proteins or pathways with which a compound interacts to elicit a biological response.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds against a specific biological target. news-medical.netazolifesciences.com This automated process utilizes robotics, liquid handling devices, and sensitive detectors to test thousands of compounds per day, accelerating the identification of "hits"—molecules that modulate the target's activity in a desired manner. news-medical.netnih.gov

HTS assays are typically miniaturized to conserve reagents and are designed for robustness and reproducibility. news-medical.net They can be configured to measure various biological activities, such as enzyme inhibition, receptor binding, or changes in cellular signaling. nih.gov The primary goal of HTS is not to identify a final drug but to provide promising lead compounds that can be chemically optimized in subsequent stages of the drug discovery pipeline. azolifesciences.com For benzamide derivatives, HTS can be employed to screen large collections against panels of kinases, G-protein coupled receptors (GPCRs), or other enzymes to rapidly identify potential targets. drugtargetreview.com

Table 1: Key Principles of High-Throughput Screening (HTS)

| Principle | Description | Relevance to Target Discovery |

| Automation & Robotics | Use of robotic systems for liquid handling, plate transport, and measurement to process large numbers of samples quickly and consistently. news-medical.netnih.gov | Enables the screening of extensive compound libraries (often >100,000 compounds) in a time-efficient manner. |

| Miniaturization | Assays are conducted in high-density microplates (e.g., 384- or 1536-well formats) using minimal volumes of reagents and compounds. news-medical.net | Reduces costs and conserves valuable compounds and biological reagents. |

| Sensitive Detection | Utilization of advanced plate readers that can detect faint signals from fluorescence, luminescence, or absorbance-based assays. | Allows for the detection of subtle biological effects, increasing the chances of identifying genuine "hits". |

| Compound Libraries | Screening of structurally diverse and pharmacokinetically suitable collections of small molecules, such as the Maybridge library. thermofisher.com | A diverse library increases the probability of finding a molecule that interacts specifically with the biological target. |

Once a hit compound is identified, or for compounds with known biological activity but an unknown mechanism, affinity-based proteomics is a powerful method for target deconvolution. nih.gov This approach uses the compound itself as a "bait" to capture its interacting protein partners from a complex biological sample, such as a cell lysate. researchgate.net

The general workflow involves chemically modifying the small molecule of interest—in this case, a benzamide derivative—to create a probe. This is typically achieved by attaching an affinity tag (like biotin) or immobilizing the compound on a solid support (like agarose (B213101) beads) via a linker. nih.gov This probe is then incubated with the proteome, allowing it to bind to its target protein(s). The resulting compound-protein complexes are then "pulled down" or enriched from the lysate. Finally, the captured proteins are identified using high-resolution mass spectrometry. europeanreview.org

To distinguish true targets from non-specific binders, several control strategies are employed. These include competition experiments, where the lysate is pre-incubated with an excess of the free, unmodified compound to prevent the probe from binding to its specific targets. researchgate.netnih.gov Another method involves using a structurally similar but biologically inactive analog of the compound as a negative control probe. researchgate.net Photoaffinity labeling is an advanced variation where the probe contains a photoreactive group that, upon exposure to UV light, forms a permanent covalent bond with the target protein, enabling more stringent purification and identification. nih.goveuropeanreview.org

Table 2: Common Strategies in Affinity-Based Proteomics

| Strategy | Description | Purpose |

| Immobilized Compound Pulldown | The small molecule is covalently attached to a solid matrix (e.g., beads) and used to capture binding proteins from a lysate. nih.gov | To isolate potential target proteins from thousands of other proteins in a cell extract. |

| Competition Binding | The pulldown experiment is performed in the presence of excess free (un-immobilized) compound. nih.gov | To confirm binding specificity; true targets will be competed off the matrix by the free compound and will not be detected. |

| Inactive Analog Control | An immobilized probe is created from a structurally related but biologically inert molecule. researchgate.net | To identify and exclude proteins that bind non-specifically to the general chemical scaffold or the matrix itself. |

| Photoaffinity Labeling | The probe includes a photo-reactive group (e.g., diazirine) that covalently links the probe to its target upon light activation. europeanreview.org | To create a stable, permanent bond between the probe and its target, facilitating identification and minimizing dissociation. |

Investigation of Receptor Modulation and Binding Properties of N-(3,4-dichlorobenzyl)-4-fluorobenzamide

While specific studies focusing exclusively on this compound are not widely available in the public domain, the binding properties and receptor modulation potential of this compound can be inferred from research on structurally related benzamide and arylcarboxamide derivatives. These studies provide a framework for predicting potential targets and understanding the types of interactions this compound might exhibit.

Benzamide derivatives are a well-established class of enzyme inhibitors. A prominent example is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA damage repair. nih.gov Numerous benzamide-containing molecules have been developed as potent PARP inhibitors for cancer therapy. nih.gov Research in this area involves determining the enzyme inhibition kinetics, typically by measuring the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). These values quantify the concentration of the compound required to reduce the enzyme's activity by 50% or to bind to half of the active sites, respectively. nih.gov

For example, studies on novel benzamide derivatives have identified compounds with potent PARP-1 inhibitory effects, with IC₅₀ values in the nanomolar range. nih.gov Similarly, other benzamide scaffolds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com The characterization of such inhibition often involves fluorescence-based assays where the enzymatic conversion of a substrate to a fluorescent product is monitored over time. nih.gov These kinetic studies are essential for understanding the potency and mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

The structural motifs within this compound suggest potential interactions with various receptors. The benzamide core and substituted phenyl rings are common features in ligands designed for central nervous system (CNS) targets.

Sigma receptors (σ₁ and σ₂) are one such potential target class. These intracellular chaperone proteins are involved in regulating a variety of cellular functions, and their modulation is a target for neurological disorders. mdpi.com Ligands containing piperazine (B1678402) and bis(4-fluorophenyl) groups have shown high affinity for sigma-1 receptors. nih.gov Radioligand binding assays are the standard method for evaluating such interactions. In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., ³H-pentazocine for the σ₁ receptor) is incubated with membranes from cells expressing the receptor. mdpi.com The ability of a test compound, like a benzamide derivative, to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated to quantify binding affinity.

Furthermore, derivatives of N-substituted arylcarboxamides have been explored as selective ligands for dopamine (B1211576) receptors. nih.gov For instance, N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides were found to be highly potent and selective for the dopamine D₃ subtype over the D₂ subtype, a key finding driven by the specific chemical linkers and substitutions. nih.gov This highlights that the specific arrangement of dichlorinated and fluorinated phenyl rings can drive high-affinity interactions at specific receptor sites.

Table 3: Binding Affinities (Kᵢ, nM) of Representative Benzamide and Related Derivatives at Various Receptors This table presents data for structurally related compounds to illustrate typical binding profiles, as specific data for this compound is not available.

| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| Benzamide Derivative 13f | PARP-1 (enzyme) | 0.25 | nih.gov |

| N-(...)-arylcarboxamide 8j | Dopamine D₃ | 2.6 | nih.gov |

| N-(...)-arylcarboxamide 8j | Dopamine D₂ | >10,000 | nih.gov |

| Piperazine Derivative | DAT | 4.3 - 51 | nih.gov |

| Piperazine Derivative | Sigma-1 Receptor | High Affinity (not quantified) | nih.gov |

Modulation of Specific Biological Pathways by this compound

The interaction of a small molecule with its molecular target(s) initiates a cascade of downstream events, leading to the modulation of specific biological pathways. Based on the known activities of related benzamide compounds, this compound could potentially influence several key cellular processes.

If this compound were to act as a PARP inhibitor, as many benzamides do, it would directly modulate the DNA damage response (DDR) pathway. nih.gov Inhibition of PARP-1 in cells, particularly those with existing DNA repair defects, can lead to the accumulation of DNA double-strand breaks. This can trigger cell cycle arrest, typically at the G2/M checkpoint, to allow time for repair or, if the damage is too severe, induce programmed cell death (apoptosis). nih.gov

Alternatively, if the compound targets CNS receptors like dopamine or sigma receptors, it would modulate neurotransmission pathways. As a dopamine receptor ligand, it could alter downstream signaling related to mood, cognition, and motor control. nih.gov As a modulator of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, it could influence calcium signaling, ion channel function, and cellular stress responses, pathways implicated in neuroprotection and various neurological diseases. mdpi.com Furthermore, some benzazepine derivatives have been shown to act as allosteric modulators of NMDA receptors, influencing their ion channel activity and affecting pathways crucial for learning and memory. nih.gov The specific biological outcome would depend entirely on which target(s) it binds to with sufficient affinity and whether it acts as an agonist, antagonist, or allosteric modulator.

Phenotypic Screening Approaches Leading to Target Hypothesis Generation

Extensive searches of scientific literature and databases have revealed a significant gap in the publicly available research concerning the chemical compound this compound. Specifically, there are no detailed studies or published findings related to its phenotypic screening or subsequent target identification.

Phenotypic screening is a critical strategy in drug discovery and chemical biology. This approach involves testing compounds in cell-based or whole-organism models to identify substances that induce a desired change in phenotype, such as inhibiting cancer cell growth or preventing bacterial infection. The observable characteristics, or phenotypes, can provide valuable clues about the compound's mechanism of action and potential molecular targets.

A typical phenotypic screening workflow that could be applied to a novel compound like this compound would involve several key stages. Initially, the compound would be tested across a diverse panel of cell lines or in a relevant disease model. High-content imaging and other advanced analytical techniques are often employed to capture a wide range of phenotypic data points.

Should any significant and reproducible phenotypic effects be observed, the next step would be to generate hypotheses about the compound's molecular target. This process, known as target deconvolution or target identification, can involve a variety of experimental techniques. These may include affinity chromatography, expression profiling, and genetic interaction mapping to pinpoint the specific protein or pathway with which the compound interacts.

Unfortunately, for this compound, no such research has been published. Therefore, it is not possible to present any data tables or detailed research findings on its phenotypic effects or the resulting target hypotheses. The scientific community has not yet reported on the biological activity of this specific compound in a manner that would allow for an analysis of its molecular mechanisms.

Further research, beginning with foundational phenotypic screens, would be required to elucidate the biological effects of this compound and to begin the process of identifying its molecular targets.

Computational Approaches in the Study of N 3,4 Dichlorobenzyl 4 Fluorobenzamide

Molecular Docking Simulations for Ligand-Target Interactions of N-(3,4-dichlorobenzyl)-4-fluorobenzamide

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. asiapharmaceutics.info This method gives insight into the binding mode and affinity, often expressed as a docking score, which helps in estimating the strength of the interaction. asiapharmaceutics.info

For a compound like this compound, a typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for its lowest energy conformation. A protein target of interest would be obtained from a database like the Protein Data Bank (PDB). asiapharmaceutics.info

Docking Simulation: Using software like iGEMDOCK or AutoDock, the ligand would be placed into the binding site of the protein target. asiapharmaceutics.info The program then explores various possible conformations of the ligand within the binding site, calculating the most favorable binding geometry.

Analysis of Results: The output would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the interactions. Researchers would analyze potential hydrogen bonds, hydrophobic interactions, and other electrostatic interactions between the ligand and specific amino acid residues of the protein. nih.govnih.gov For example, studies on other benzamide (B126) derivatives have identified them as potential inhibitors of targets like protein kinases. nih.gov

If such a study were performed, the findings would typically be summarized in a table detailing the target protein and the specifics of the interaction.

Table 1: Hypothetical Molecular Docking Interaction Data This table is an illustrative example of how results would be presented; the data is not based on actual experimental results for the specified compound.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase (e.g., 3AGC) | -8.5 | LYS-78 | Hydrogen Bond |

| PHE-152 | Pi-Pi Stacking | ||

| LEU-140 | Hydrophobic | ||

| Example Gyrase (e.g., 2XCS) | -7.9 | ASP-81 | Hydrogen Bond |

| ARG-84 | Electrostatic |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information on the physical movements of atoms and molecules over time. uni.lu In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to analyze the conformational changes that may occur upon binding. bldpharm.comnih.gov

A typical MD simulation workflow for the this compound-protein complex would involve:

System Setup: The docked complex is placed in a simulated physiological environment, typically a box of water molecules and ions, using software like NAMD or GROMACS. uni.lu

Simulation Run: The system's trajectory is calculated by solving Newton's equations of motion for all atoms, often over a timescale of nanoseconds. bldpharm.commanchester.ac.uk

Trajectory Analysis: The primary metric for stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable binding complex. bldpharm.com The analysis also reveals how the binding interactions (like hydrogen bonds) persist or change over time and provides insight into the flexibility of the ligand in the binding pocket. researchgate.net

The stability of the protein-ligand complex would be confirmed by low protein RMSD values and minimal fluctuations in the ligand's RMSD, indicating a stable binding pose. bldpharm.com

Table 2: Illustrative Molecular Dynamics Simulation Parameters This table is a representative example of typical simulation parameters and does not reflect an actual study on the specified compound.

| Parameter | Value / Description |

|---|---|

| MD Software | NAMD, GROMACS, AMBER |

| Force Field | CHARMM36, AMBER |

| Simulation Time | 100-200 ns |

| Temperature | 298 K (25 °C) |

| Key Analysis Metric | Root Mean Square Deviation (RMSD) |

| Root Mean Square Fluctuation (RMSF) | |

| Hydrogen Bond Analysis |

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. ejosat.com.tr These methods provide fundamental insights into molecular structure, stability, and reactivity. prensipjournals.comscispace.com

For this compound, DFT calculations would yield:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms and the corresponding bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. uni.lu The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. uni.lusigmaaldrich.com

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap suggests high chemical reactivity, high polarizability, and lower kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around the molecule. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov

Table 3: Representative Quantum Chemical Parameters (DFT/B3LYP) This table is for illustrative purposes only, showing the types of data generated from DFT calculations.

| Parameter | Definition | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4 to 6 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 2 to 5 Debye |

In Silico Prediction of Target Interactions and Off-Target Effects

In silico target prediction involves using computational algorithms to screen a compound against large databases of biological targets to identify potential interactions. This approach can suggest novel therapeutic uses for a compound or predict potential off-target effects that might lead to toxicity.

For this compound, this process would involve:

Ligand-Based Methods: Comparing the structure of the compound to databases of known active molecules. If it is structurally similar to known ligands for a particular receptor, it might be predicted to bind to that receptor.

Receptor-Based Methods (Reverse Docking): Docking the compound against a wide array of different protein structures to identify which ones it binds to with high affinity.

Pharmacogenomic and ADMET Prediction: Computational tools can also predict interactions with metabolic enzymes (e.g., Cytochrome P450 enzymes like CYP3A4, CYP2C19) and assess properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). asiapharmaceutics.info

Such predictions can help prioritize compounds for further experimental testing and provide an early warning for potential liabilities.

Preclinical in Vitro Research Methodologies for N 3,4 Dichlorobenzyl 4 Fluorobenzamide

Biochemical Assays for Enzyme and Receptor Function in the Presence of N-(3,4-dichlorobenzyl)-4-fluorobenzamide

Should cellular assays indicate biological activity, the next step is to identify the molecular target of this compound. This is achieved through biochemical assays that measure the compound's effect on specific enzymes or receptors in a cell-free system.

These assays are crucial for elucidating the mechanism of action. For example, if the compound is hypothesized to be an enzyme inhibitor, a kinetic assay would be performed to measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. This can determine the potency (e.g., IC50 value) and the mode of inhibition. Similarly, receptor binding assays can ascertain the compound's affinity for a specific receptor.

Mechanistic Studies in Cellular Contexts

Once a molecular target is identified, mechanistic studies are conducted within a cellular context to confirm that the compound's biological effects are indeed mediated through this target. Techniques such as western blotting can be used to measure changes in the expression or phosphorylation status of proteins in a signaling pathway downstream of the target. Gene silencing techniques like RNA interference (RNAi) or CRISPR-Cas9 can be employed to knock down the expression of the target protein, with the expectation that this would abolish the cellular response to the compound.

Application of Omics Technologies in Understanding Cellular Responses to this compound (e.g., transcriptomics, proteomics)

To gain a comprehensive, unbiased understanding of the cellular response to this compound, "omics" technologies are invaluable.

Transcriptomics (e.g., RNA-Seq): This technique provides a global profile of gene expression changes in cells treated with the compound. The resulting data can reveal which cellular pathways are perturbed, offering clues about the compound's mechanism of action and potential off-target effects.

Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications following compound treatment, providing a functional snapshot of the cellular response.

By integrating data from these omics approaches, researchers can construct a detailed picture of how this compound interacts with cellular systems, guiding further development and optimization.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Advanced Academic Research and Future Directions for N 3,4 Dichlorobenzyl 4 Fluorobenzamide

Development of N-(3,4-dichlorobenzyl)-4-fluorobenzamide as a Chemical Probe for Specific Biological Targets

The development of chemical probes is essential for understanding the complex functional roles of proteins and for discovering new drugs. nih.gov These tools, often fluorescently labeled molecules, allow for the direct assessment of enzyme activity and target engagement within complex cellular environments. nih.govescholarship.org While specific research into this compound as a chemical probe is not yet widely published, the broader class of benzamide (B126) derivatives has demonstrated significant potential in targeting a variety of enzymes, suggesting a promising path for its development.

Benzamide derivatives have been successfully designed as inhibitors for several key biological targets implicated in a range of diseases. This established precedent provides a strong foundation for investigating this compound against similar targets. For instance, various benzamides have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair and a validated target in cancer therapy. nih.gov Others have been developed to inhibit enzymes central to neurodegenerative conditions like Alzheimer's disease, such as Acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Furthermore, the benzamide scaffold has been utilized to create inhibitors for viral proteases, highlighting its versatility. nih.gov

The strategic development of this compound as a chemical probe would involve identifying its specific biological target(s). Once a target is validated, the compound could be modified, for example, by incorporating a fluorophore, to create a probe for use in high-throughput screening assays or cellular imaging. rsc.orgresearchgate.net Such a probe would be invaluable for screening compound libraries to find new inhibitors and for studying the biological role of its target enzyme in health and disease. rsc.org

Table 1: Examples of Biological Targets for Benzamide Derivatives

| Target Enzyme/Receptor | Therapeutic Area | Function | Reference |

|---|---|---|---|

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | DNA damage repair | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Neurotransmitter degradation | mdpi.com |

| β-secretase (BACE1) | Alzheimer's Disease | Amyloid precursor protein processing | mdpi.com |

| Papain-like cysteine proteases (PLpro) | Viral Infections (e.g., SARS-CoV-2) | Viral replication | nih.gov |

| Cathepsin K | Osteoporosis | Bone resorption | acs.org |

| ALK5 Receptor | Cancer, Fibrotic Diseases | TGF-β signaling pathway | nih.gov |

| β-Catenin | Cancer | Wnt signaling pathway | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery and SAR Elucidation

The traditional drug discovery process is notoriously long, expensive, and has a high rate of failure. researchgate.netstmjournals.com The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing pharmaceutical research by making the process faster, more cost-effective, and more efficient. stmjournals.comnih.gov These computational technologies are particularly impactful in hit identification, lead optimization, and elucidating Structure-Activity Relationships (SAR), which describes how a molecule's structure relates to its biological activity. mdpi.comnih.gov

For benzamide derivatives like this compound, AI and ML offer powerful tools for accelerating development. ML algorithms can be trained on large datasets of known compounds to predict the biological activity, physicochemical properties, and potential toxicity of novel molecules. nih.govnih.gov

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning to predict the biological activity of new compounds based on their chemical structures. nih.gov By analyzing a series of related benzamides, a QSAR model could predict the potency of this compound and guide the synthesis of more effective analogs. nih.gov

Virtual Screening: AI algorithms can screen vast virtual libraries of millions or even billions of compounds to identify those most likely to bind to a specific biological target. researchgate.net This significantly narrows the number of compounds that need to be synthesized and tested in the lab.

De Novo Drug Design: Deep learning models can generate entirely new molecular structures that are optimized for desired properties, such as high potency and low toxicity. researchgate.net

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, helping to identify potential liabilities early in the discovery process. nih.govresearchgate.net

The use of AI and ML can help overcome major hurdles in drug development by reducing the reliance on costly and time-consuming experimental work and increasing the probability of success for drug candidates. researchgate.netnih.gov

Table 2: Application of AI/ML in the Drug Discovery Pipeline

| AI/ML Technique | Application in Drug Discovery | Purpose | Reference |

|---|---|---|---|

| Machine Learning (ML) | QSAR, ADMET Prediction | Predict bioactivity and safety profiles from chemical structure. | nih.govresearchgate.net |

| Deep Learning (DL) | De Novo Design, Virtual Screening | Generate novel molecules and identify hits from large datasets. | researchgate.netnih.gov |

| Graph Neural Networks (GNNs) | Molecular Property Prediction | Learn from the graph structure of molecules to predict interactions. | nih.gov |

| Natural Language Processing (NLP) | Data Mining | Extract insights from vast amounts of scientific literature. | stmjournals.comresearchgate.net |

Exploration of Novel Therapeutic Areas for Benzamide Derivatives Based on Identified Mechanism of Action

The versatility of the benzamide scaffold allows its derivatives to interact with a wide array of biological targets, opening up possibilities for treating numerous diseases. mdpi.comresearchgate.net Based on the established mechanisms of action for related compounds, research into this compound could be extended into several novel therapeutic areas.

Oncology: Many benzamide derivatives are being investigated as anti-cancer agents. nih.gov They have been shown to target critical cancer-related proteins such as PARP-1, ALK5, and β-catenin. nih.govnih.govnih.gov For example, some compounds induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. nih.govnih.gov Exploring the activity of this compound against a panel of cancer cell lines could reveal potential applications in oncology.

Neurodegenerative Diseases: Benzamides that can cross the blood-brain barrier are promising candidates for treating central nervous system (CNS) disorders. mdpi.com Multi-target inhibitors that act on both AChE and BACE1 are of particular interest for Alzheimer's disease therapy. mdpi.com Given the prevalence of halogenated atoms in CNS drug candidates, the dichloro- and fluoro-substituents on this compound make it an intriguing compound for neurological research. mdpi.com

Anti-inflammatory and Autoimmune Diseases: Certain benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have shown anti-inflammatory effects by modulating targets like cyclooxygenase (COX) enzymes. mdpi.com The anti-inflammatory potential of this compound could be a valuable area of investigation.

Infectious Diseases: The discovery that benzamide derivatives can inhibit essential viral enzymes, such as the proteases of coronaviruses, suggests a role in developing new antiviral therapies. nih.gov

The exploration of these diverse therapeutic areas, guided by the known mechanisms of similar compounds, could uncover novel and impactful applications for this compound.

Future Challenges and Opportunities in this compound Research and Development

The path forward for this compound is filled with both significant challenges and exciting opportunities.

Challenges:

Target Selectivity: A major challenge in drug development is creating compounds that are highly selective for their intended target to minimize off-target effects. nih.gov For a benzamide derivative, ensuring it inhibits the target of interest without affecting other structurally similar enzymes is a critical hurdle.

Data Scarcity and Quality: The effectiveness of AI and machine learning models is highly dependent on the availability of large, high-quality datasets. stmjournals.com For a specific, less-studied compound, there may be insufficient data to build robust predictive models initially.

Bridging Computational and Experimental Work: While AI can accelerate discovery, promising in silico hits must be validated through rigorous experimental testing. researchgate.net Establishing a seamless workflow between computational prediction and laboratory validation is essential.

Structural Knowledge Gaps: Despite advances, gaps remain in the structural and physicochemical understanding of even relatively simple molecules like fluorinated benzamides. mdpi.com Comprehensive characterization is necessary to build complete pictures of structure-property relationships.

Opportunities:

Multi-Target Ligand Design: There is a growing interest in designing single compounds that can modulate multiple targets, which may offer superior efficacy for complex diseases like cancer or Alzheimer's. mdpi.com this compound could be explored as a scaffold for such multi-target agents.

Drug Repurposing: AI-driven analysis can identify new therapeutic uses for existing or previously studied compounds. nih.gov Investigating this compound against a wide range of biological targets could uncover unexpected therapeutic opportunities.

Advanced Chemical Probes: There is an opportunity to develop the compound into a highly specific chemical probe to aid in fundamental biological research and future drug discovery campaigns. nih.gov

Novel Synthesis Methodologies: Continued innovation in synthetic chemistry, such as palladium-catalyzed reactions, offers new ways to create complex and functionalized benzamide derivatives, potentially leading to compounds with improved properties. acs.orgacs.org

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorobenzyl)-4-fluorobenzamide?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 3,4-dichlorobenzylamine. A robust approach uses coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, facilitating amide bond formation . Reaction optimization should include monitoring via IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (aromatic proton integration and coupling constants). Solvent choice (e.g., DMF or THF) and temperature (25–50°C) are critical for yield improvement.

Q. How can researchers validate the purity and structural integrity of this compound?

Standard characterization includes:

- Elemental analysis to confirm stoichiometry.

- Mass spectrometry (e.g., ESI-MS) for molecular weight verification.

- ¹H/¹³C-NMR to confirm aromatic substitution patterns and amide linkage .

- HPLC with UV detection (λ ~254 nm) to assess purity (>95%).

Q. What spectroscopic techniques are suitable for studying its fluorescence properties?

Fluorescence intensity can be measured using a spectrofluorometer at λex = 340 nm and λem = 380 nm. Key parameters to optimize include:

- Solvent polarity (e.g., ethanol vs. DMSO).

- pH (maximal intensity reported at pH 5).

- Temperature (stable at 25°C, but thermal quenching may occur at higher temperatures) .

Advanced Research Questions

Q. How can structural analogs of this compound resolve contradictory bioactivity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from variations in assay conditions or impurities. To address this:

- Synthesize analogs (e.g., replacing fluorine with cyano or adjusting dichlorophenyl substituents) to isolate pharmacophoric contributions .

- Validate purity using HPLC-MS and compare activity across standardized assays (e.g., fixed pH and temperature).

- Perform molecular docking to assess binding affinity differences to target proteins .

Q. What strategies are effective for resolving crystallographic disorder in its solid-state structure?

Single-crystal X-ray diffraction may reveal disorder in the dichlorophenyl or fluorobenzamide moieties. Mitigation steps include:

- Cooling crystals to 100 K to reduce thermal motion.

- Using TWINABS for data scaling and SHELXL for refinement with constrained occupancy parameters.

- Reporting R factors (<0.08) and data-to-parameter ratios (>10:1) to ensure reliability .

Q. How can fluorescence quenching mechanisms be analyzed in this compound?

Quenching studies involve titrating quenchers (e.g., iodide ions or acrylamide) while monitoring fluorescence intensity. Calculate:

- Stern-Volmer constants (KSV) to distinguish static vs. dynamic quenching.

- Binding constants (e.g., using Benesi-Hildebrand plots) for host-guest interactions .

- Time-resolved fluorescence to measure lifetime changes (τ) under varying conditions.

Q. What factorial design approaches optimize synthetic yield and reproducibility?

A 2<sup>k</sup> factorial design can systematically evaluate variables:

Q. How does pH influence the compound’s stability in biological assays?

Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 37°C. Monitor degradation via:

- LC-MS to detect hydrolysis products (e.g., free 4-fluorobenzoic acid).

- UV-Vis spectroscopy for absorbance shifts. Stability is typically maximal near neutral pH (6–7.5) .

Theoretical and Methodological Frameworks

Q. How can quantum chemical calculations predict its reactivity in nucleophilic substitution?

Use Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to:

Q. What frameworks guide the design of structure-activity relationship (SAR) studies?

- Hypothesis-driven SAR : Modify substituents (e.g., halogens, electron-withdrawing groups) to test bioactivity trends.

- Free-Wilson analysis : Quantify contributions of individual substituents to activity.

- 3D-QSAR : Align compounds in a pharmacophore model using CoMFA/CoMSIA .

Data Contradiction and Validation

Q. How to reconcile conflicting solubility data across literature sources?

- Standardize measurement conditions (e.g., USP rotating disk method).

- Compare solubility in biorelevant media (e.g., FaSSIF/FeSSIF) vs. pure solvents.

- Use DSC/TGA to detect polymorphic forms affecting solubility .

Q. What methods confirm the absence of reactive impurities in pharmacological studies?

- ICH Q3A guidelines : Limit elemental impurities (e.g., Pd from coupling catalysts) via ICP-MS.

- Genotoxic risk assessment : Ames test or in silico tools (e.g., DEREK) for mutagenicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.